molecular formula C16H23N3 B7577460 4-[[4-(Ethylaminomethyl)piperidin-1-yl]methyl]benzonitrile

4-[[4-(Ethylaminomethyl)piperidin-1-yl]methyl]benzonitrile

Cat. No. B7577460
M. Wt: 257.37 g/mol
InChI Key: QFTOWQYUUKMROR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[4-(Ethylaminomethyl)piperidin-1-yl]methyl]benzonitrile, also known as WAY-100635, is a selective antagonist of the serotonin 5-HT1A receptor. This compound has been widely used in scientific research to investigate the role of serotonin in various physiological and pathological processes.

Mechanism of Action

4-[[4-(Ethylaminomethyl)piperidin-1-yl]methyl]benzonitrile acts as a selective antagonist of the serotonin 5-HT1A receptor, which is widely distributed throughout the brain and is involved in the regulation of mood, anxiety, and stress. By blocking the activity of this receptor, 4-[[4-(Ethylaminomethyl)piperidin-1-yl]methyl]benzonitrile can modulate the effects of serotonin on these processes.
Biochemical and Physiological Effects:
4-[[4-(Ethylaminomethyl)piperidin-1-yl]methyl]benzonitrile has been shown to have a range of biochemical and physiological effects, including the modulation of serotonin release, the regulation of neuronal firing, and the modulation of synaptic plasticity. These effects are thought to underlie its therapeutic potential for various neuropsychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[[4-(Ethylaminomethyl)piperidin-1-yl]methyl]benzonitrile in lab experiments is its high selectivity for the serotonin 5-HT1A receptor, which allows for precise manipulation of serotonin signaling pathways. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to maintain stable levels of the drug in vivo.

Future Directions

There are several future directions for research involving 4-[[4-(Ethylaminomethyl)piperidin-1-yl]methyl]benzonitrile. One area of interest is the development of novel compounds that can modulate serotonin signaling pathways with greater specificity and efficacy. Another area of interest is the investigation of the role of serotonin in the regulation of circadian rhythms and sleep, which may have important implications for the treatment of sleep disorders. Additionally, there is growing interest in the use of 4-[[4-(Ethylaminomethyl)piperidin-1-yl]methyl]benzonitrile as a tool to investigate the role of serotonin in the gut-brain axis and its potential implications for the treatment of gastrointestinal disorders.

Synthesis Methods

The synthesis of 4-[[4-(Ethylaminomethyl)piperidin-1-yl]methyl]benzonitrile involves several steps, including the reaction of 4-bromobenzonitrile with ethylamine to form 4-(ethylaminomethyl)benzonitrile, followed by the reaction of this intermediate with piperidine to produce the final product.

Scientific Research Applications

4-[[4-(Ethylaminomethyl)piperidin-1-yl]methyl]benzonitrile has been extensively used in scientific research as a tool to investigate the role of serotonin in the central nervous system. It has been used to study the effects of serotonin on mood, behavior, and cognition, as well as its involvement in various neuropsychiatric disorders such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

4-[[4-(ethylaminomethyl)piperidin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3/c1-2-18-12-15-7-9-19(10-8-15)13-16-5-3-14(11-17)4-6-16/h3-6,15,18H,2,7-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTOWQYUUKMROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCN(CC1)CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[4-(Ethylaminomethyl)piperidin-1-yl]methyl]benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.